Cas no 1844849-10-0 (PF-06821497)

PF-06821497 structure
Produktname:PF-06821497
PF-06821497 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- S4L4MM20B6
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
- GTPL10516
- BDBM50246967
- DB14799
- compound 23a [PMID: 29211475]
- PF06821497
- Q29209799
- 1(2H)-Isoquinolinone, 5,8-dichloro-2-((1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl)-3,4-dihydro-7-((R)-methoxy-3-oxetanylmethyl)-
- 5,8-dichloro-2-[(4-methoxy-6-m
- CID 118572065
- 1(2H)-Isoquinolinone, 5,8-dichloro-2-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-3,4-dihydro-7-[(R)-methoxy-3-oxetanylmethyl]-
- PF 06821497,PF06821497
- DA-76781
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoqinolin-1(2H)-one
- D12845
- CJD
- compound 23a (PMID: 29211475)
- NSC800019
- PF 06821497
- MEVROMETOSTAT [USAN]
- PF-06821497
- CS-0092626
- NSC-800019
- HY-101571A
- AKOS040734437
- TS-07857
- SCHEMBL17330426
- (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5,8-dichloro-7-((R)-methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- 5,8-dichloro-2-((4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl)-7-((R)-methoxy(oxetan-3-yl)methyl)-3,4-dihydroisoquinolin-1-one
- UNII-S4L4MM20B6
- CHEMBL4080228
- EZH2 Inhibitor PF-06821497
- 5,8-dichloro-7-[(R)-methoxy(oxetan-3-yl)methyl]-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
- Mevrometostat
- Mevrometostat (USAN)
- 1844849-10-0
-
- Inchi: 1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1
- InChI-Schlüssel: RXCVUHMIWHRLDF-HXUWFJFHSA-N
- Lächelt: ClC1=C2C(N(C([H])([H])C3C(N([H])C(C([H])([H])[H])=C([H])C=3OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2=C(C([H])=C1[C@@]([H])(C1([H])C([H])([H])OC1([H])[H])OC([H])([H])[H])Cl)=O
Berechnete Eigenschaften
- Genaue Masse: 466.1062273g/mol
- Monoisotopenmasse: 466.1062273g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 6
- Komplexität: 797
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 77.1
- XLogP3: 2.1
Experimentelle Eigenschaften
- Dichte: 1.41±0.1 g/cm3(Predicted)
- Siedepunkt: 710.7±60.0 °C(Predicted)
- pka: 10.80±0.10(Predicted)
PF-06821497 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
LKT Labs | P200097-5 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 5mg |
$195.00 | 2023-07-10 | |
LKT Labs | P200097-1 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 1mg |
$95.00 | 2023-07-10 | |
LKT Labs | P200097-1mg |
PF-06821497 |
1844849-10-0 | ≥99% | 1mg |
$99.80 | 2024-05-21 | |
MedChemExpress | HY-101571A-25mg |
PF-06821497 |
1844849-10-0 | 99.37% | 25mg |
¥6800 | 2024-07-23 | |
MedChemExpress | HY-101571A-5mg |
PF-06821497 |
1844849-10-0 | 99.37% | 5mg |
¥2900 | 2024-07-23 | |
Ambeed | A1176458-25mg |
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one |
1844849-10-0 | 98% | 25mg |
$770.0 | 2024-07-28 | |
LKT Labs | P200097-10 mg |
PF-06821497 |
1844849-10-0 | ≥99% | 10mg |
$325.00 | 2023-07-10 | |
Axon Medchem | 3695-2mg |
PF-06821497 |
1844849-10-0 | 99% | 2mg |
€160.00 | 2025-03-06 | |
Ambeed | A1176458-10mg |
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one |
1844849-10-0 | 98% | 10mg |
$385.0 | 2024-07-28 | |
MedChemExpress | HY-101571A-1mg |
PF-06821497 |
1844849-10-0 | 99.37% | 1mg |
¥1300 | 2024-07-23 |
PF-06821497 Verwandte Literatur
-
1. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1844849-10-0)PF-06821497

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg
Preis ($):205/346/693/1177
atkchemica
(CAS:1844849-10-0)PF-06821497

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung